molecular formula C14H15NO6S B10866267 Methyl ({2-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-2-oxoethyl}sulfanyl)acetate

Methyl ({2-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-2-oxoethyl}sulfanyl)acetate

Cat. No.: B10866267
M. Wt: 325.34 g/mol
InChI Key: XPFGAVYFXXTYPA-UHFFFAOYSA-N
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Description

Methyl ({2-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-2-oxoethyl}sulfanyl)acetate is an organic compound characterized by its complex structure, which includes a benzodioxole moiety, an acetyl group, and a sulfanyl acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ({2-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-2-oxoethyl}sulfanyl)acetate typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol derivatives with formaldehyde to form the benzodioxole ring.

    Acetylation: The benzodioxole intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Amidation: The acetylated benzodioxole is reacted with an amino acid derivative to form the amide linkage.

    Thioester Formation: The final step involves the reaction of the amide with a thioester reagent, such as methyl thioacetate, under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl ({2-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-2-oxoethyl}sulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various acylated derivatives.

Scientific Research Applications

Methyl ({2-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-2-oxoethyl}sulfanyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl ({2-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-2-oxoethyl}sulfanyl)acetate exerts its effects is likely related to its ability to interact with specific molecular targets. For example, its structural features suggest it could inhibit enzymes by mimicking natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl ({2-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-2-oxoethyl}sulfanyl)acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C14H15NO6S

Molecular Weight

325.34 g/mol

IUPAC Name

methyl 2-[2-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-2-oxoethyl]sulfanylacetate

InChI

InChI=1S/C14H15NO6S/c1-8(16)9-3-11-12(21-7-20-11)4-10(9)15-13(17)5-22-6-14(18)19-2/h3-4H,5-7H2,1-2H3,(H,15,17)

InChI Key

XPFGAVYFXXTYPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)CSCC(=O)OC)OCO2

Origin of Product

United States

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